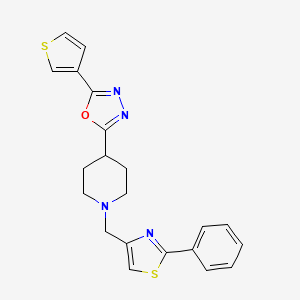

2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-2-4-16(5-3-1)21-22-18(14-28-21)12-25-9-6-15(7-10-25)19-23-24-20(26-19)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDHUUGMEWEXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)CC4=CSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole (CAS No. 1448136-15-9) is a novel organic molecule characterized by its unique structural features, including an oxadiazole ring fused with thiazole and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 408.5 g/mol. The structure includes significant functional groups that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4OS2 |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 1448136-15-9 |

Synthesis

The synthesis of this compound typically involves several key reactions that optimize yield and purity. Various synthetic routes have been explored in the literature, focusing on the formation of the oxadiazole ring and the introduction of thiazole and piperidine groups through condensation reactions and cyclization processes.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to 2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines:

- In vitro Studies : Research shows that compounds within this structural class can induce apoptosis in cancer cells. For example, one study reported IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapy agents like 5-Fluorouracil (5-FU) .

- Mechanism of Action : The mechanism involves the inhibition of critical enzymes involved in DNA synthesis, such as thymidylate synthase (TS), leading to disrupted cell proliferation .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented:

- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have demonstrated efficacy against various bacterial strains, including Mycobacterium bovis BCG .

- Molecular Docking Studies : Molecular docking studies have shown strong binding affinities to target proteins involved in microbial resistance mechanisms, suggesting that these compounds may serve as leads for new antimicrobial agents .

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Kinase Inhibition : A study conducted on a series of oxadiazole derivatives revealed their potential as kinase inhibitors (e.g., EGFR and VEGFR-2), with docking studies confirming favorable interactions with active sites .

- Anticancer Efficacy : A specific derivative was shown to increase p53 expression levels and activate caspase pathways in cancer cells, indicating its role in promoting apoptosis .

Scientific Research Applications

Biological Activities

Research indicates that compounds featuring oxadiazole and thiazole rings exhibit a variety of biological activities:

Antimicrobial Activity

Numerous studies have reported that derivatives of oxadiazoles and thiazoles possess significant antimicrobial properties. For instance, compounds similar to 2-(1-((2-Phenylthiazol-4-yl)methyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole have been shown to exhibit potent antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research highlights that similar oxadiazole derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) . The unique structural features of the compound may enhance its interaction with cellular targets involved in cancer progression.

Neuropharmacological Effects

Some studies suggest that thiazole-containing compounds exhibit neuropharmacological effects, including anticonvulsant activity . This property could be attributed to the modulation of neurotransmitter systems or ion channels in the central nervous system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. The presence of specific substituents on the thiazole and piperidine rings can significantly influence biological activity. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(2-Fluorophenyl)-1,3,4-oxadiazole | Contains a fluorophenyl group; lacks piperidine | Antimicrobial |

| 2-(4-Methoxyphenyl)-5-(piperidin-2-yl)-1,3,4-oxadiazole | Similar piperidine structure; different substituents | Anticancer |

| 5-Methyl-3-(pyridin-2-yl)-1,2,4-oxadiazole | Different oxadiazole type; no thiazole | Antimicrobial |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of molecular design in drug development.

Case Studies

Several case studies have highlighted the applications and efficacy of similar compounds:

- Antimicrobial Screening : A study synthesized new thiazole-substituted oxadiazoles and evaluated their antimicrobial properties. Results indicated enhanced activity against both bacterial and fungal strains compared to traditional antibiotics .

- Anticancer Activity Assessment : Another research effort focused on synthesizing oxadiazole derivatives for anticancer screening. Compounds were tested in vitro against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between these compounds and target proteins involved in disease pathways. Such studies are essential for understanding the mechanism of action and optimizing lead compounds for drug development .

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights : The piperidine linker in the target compound may confer conformational flexibility, aiding receptor engagement—a feature absent in rigid analogs like Chakib et al.’s pyrazolone derivatives.

- Data Gaps : The provided evidence lacks direct pharmacological or solubility data for the target compound, necessitating further experimental validation.

Q & A

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or cancer-related receptors). Key residues (e.g., active-site Ser or His) should form hydrogen bonds with the oxadiazole or thiophene moieties .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 50–100 ns trajectories. RMSD values <2 Å indicate stable ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity data to design analogs .

Case Study : Docking of a triazole-thiadiazole analog into COX-2 revealed a binding energy of −9.2 kcal/mol, consistent with experimental anti-inflammatory data .

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced properties?

Advanced Research Question

- Core Modifications :

- Side-Chain Engineering : Incorporate hydrophilic groups (e.g., -OH, -NH₂) on piperidine to enhance bioavailability .

- Biological Testing : Prioritize derivatives with balanced logP (2–4) and polar surface area (<140 Ų) for CNS penetration .

Data-Driven Example : Fluorinated 1,2,4-triazole thiones showed 3-fold higher antifungal activity compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.